molecular formula C18H16N2O3S B2533849 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide CAS No. 922557-35-5

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2533849
CAS No.: 922557-35-5
M. Wt: 340.4
InChI Key: NRTFMEPYZRCCQO-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole and a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide typically involves the condensation of benzo[d][1,3]dioxole derivatives with benzo[d]thiazole derivatives. One common method involves the use of ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate as a starting material . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The benzo[d][1,3]dioxole and benzo[d]thiazole moieties may play a crucial role in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. Its dual aromatic systems and functional groups make it a versatile compound for various applications in research and industry.

Biological Activity

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide, commonly referred to as compound 1, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is C18H16N2O3SC_{18}H_{16}N_{2}O_{3}S with a molecular weight of 340.4 g/mol. The structure includes a benzo[d][1,3]dioxole moiety and a benzothiazole derivative, which are known for their diverse biological activities.

Property Value
Molecular FormulaC18H16N2O3SC_{18}H_{16}N_{2}O_{3}S
Molecular Weight340.4 g/mol
CAS Number922557-35-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds incorporating benzo[d][1,3]dioxole and benzothiazole structures. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity

A study assessed the cytotoxic effects of related compounds on three cancer cell lines: HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The results indicated that many derivatives exhibited strong antitumor activity with IC50 values significantly lower than that of standard drugs like doxorubicin.

Compound IC50 (µM) Cell Line
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)2.38 (HepG2)HepG2
1.54 (HCT116)HCT116
4.52 (MCF7)MCF-7
Doxorubicin7.46 (HepG2)HepG2
8.29 (HCT116)HCT116
4.56 (MCF7)MCF-7

The mechanisms underlying the anticancer activity of compound 1 include:

  • EGFR Inhibition : The compound has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays indicated that treatment with compound 1 leads to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : Cell cycle analysis revealed that compound 1 induces cell cycle arrest at specific phases, contributing to its antiproliferative effects.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of compound 1 to target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to active sites on EGFR and other relevant targets, supporting its potential as an anticancer agent.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-2-12-4-3-5-15-17(12)20-18(24-15)19-16(21)9-11-6-7-13-14(8-11)23-10-22-13/h3-8H,2,9-10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTFMEPYZRCCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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